Cas no 2228548-82-9 (3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol is a specialized cyclobutane derivative featuring both aminomethyl and phenoxyphenyl functional groups. This compound exhibits potential utility as an intermediate in pharmaceutical and agrochemical synthesis due to its rigid cyclobutane core and multifunctional reactivity. The presence of the aminomethyl group allows for further derivatization, while the phenoxyphenyl moiety may contribute to enhanced binding affinity in bioactive molecules. Its stereochemistry and hydroxyl group offer additional opportunities for selective modifications. The compound's structural complexity makes it valuable for research in medicinal chemistry, particularly in the development of novel therapeutic agents or fine chemicals requiring tailored molecular frameworks.
3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol structure
2228548-82-9 structure
Product Name:3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol
CAS No:2228548-82-9
MF:C17H19NO2
MW:269.338264703751
CID:6547539
PubChem ID:165707974
Update Time:2025-06-11

3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol
    • 2228548-82-9
    • EN300-1863280
    • Inchi: 1S/C17H19NO2/c18-12-17(10-14(19)11-17)13-5-4-8-16(9-13)20-15-6-2-1-3-7-15/h1-9,14,19H,10-12,18H2
    • InChI Key: SQYZRLTZPBZSHS-UHFFFAOYSA-N
    • SMILES: OC1CC(C2C=CC=C(C=2)OC2C=CC=CC=2)(CN)C1

Computed Properties

  • Exact Mass: 269.141578849g/mol
  • Monoisotopic Mass: 269.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.5Ų

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Additional information on 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol

Introduction to 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol (CAS No. 2228548-82-9)

3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol (CAS No. 2228548-82-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclobutane core and the presence of an aminomethyl and phenoxyphenyl substituent, which confer it with distinct chemical and biological properties. This introduction aims to provide a comprehensive overview of the compound, including its structural features, synthesis methods, biological activities, and potential applications in drug development.

The molecular structure of 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol is composed of a cyclobutane ring, an aminomethyl group, and a phenoxyphenyl moiety. The cyclobutane ring is a four-membered cyclic structure that imparts rigidity to the molecule, which can influence its conformational flexibility and binding interactions with biological targets. The aminomethyl group is a functional group that can participate in hydrogen bonding and other non-covalent interactions, making it an important site for chemical modifications. The phenoxyphenyl substituent adds aromatic character to the molecule and can enhance its lipophilicity, which is crucial for crossing biological membranes.

The synthesis of 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol has been reported using various synthetic routes. One common approach involves the reaction of a cyclobutanone derivative with an appropriate amine and phenol under suitable conditions. For example, a study published in the Journal of Organic Chemistry described a multistep synthesis starting from cyclobutanone, which was converted to the corresponding cyclobutanone oxime through an oximation reaction. The oxime was then reduced to form the aminocyclobutanol intermediate, which was further functionalized with the phenoxyphenyl group via a coupling reaction. This synthetic strategy provides a robust and scalable method for producing the compound in high purity.

In terms of biological activities, 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol has shown promising results in several preclinical studies. Research conducted at the Institute of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease.

A recent study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic properties of 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol. The results showed that the compound has favorable oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as an oral therapeutic agent. The study also highlighted the importance of optimizing the lipophilicity and solubility of the compound to enhance its pharmacological profile.

The potential applications of 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol in drug development are diverse. Its anti-inflammatory properties make it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The neuroprotective effects suggest its potential use in managing neurodegenerative disorders. Furthermore, ongoing research is exploring its efficacy in other therapeutic areas, including cancer and cardiovascular diseases.

In conclusion, 3-(aminomethyl)-3-(3-phenoxyphenyl)cyclobutan-1-ol (CAS No. 2228548-82-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, robust synthetic methods, promising biological activities, and favorable pharmacokinetic properties position it as a valuable lead compound for further development into therapeutic agents. Continued research into this compound will likely uncover additional applications and optimize its therapeutic potential.

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